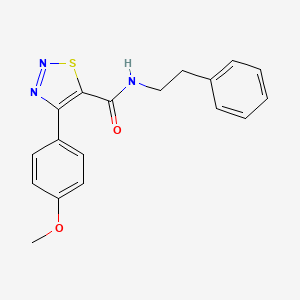![molecular formula C8H15N3O2S2 B14937402 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B14937402.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring, which contains one sulfur and two nitrogen atoms, contributes to the compound’s ability to interact with various biological targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE typically involves the reaction of 2-amino-5-neopentyl-1,3,4-thiadiazole with methanesulfonyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like toluene at room temperature for several hours . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors . This allows for better control over reaction parameters and increases the overall yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE, each with unique chemical and biological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
N-(5-DEHYDROABIETYL-1,3,4-THIADIAZOL-2-YL)BENZENESULFONAMIDE: Another thiadiazole derivative with insecticidal properties.
1,3,4-THIADIAZOLEACETAMIDES: Compounds with antimalarial activity targeting Plasmodium falciparum.
Uniqueness
N-(5-NEOPENTYL-1,3,4-THIADIAZOL-2-YL)METHANESULFONAMIDE stands out due to its unique neopentyl group, which enhances its lipophilicity and ability to cross cellular membranes . This feature contributes to its broad spectrum of biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H15N3O2S2 |
|---|---|
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S2/c1-8(2,3)5-6-9-10-7(14-6)11-15(4,12)13/h5H2,1-4H3,(H,10,11) |
Clave InChI |
ONVVWBRZVRTGGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=NN=C(S1)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14937320.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937326.png)
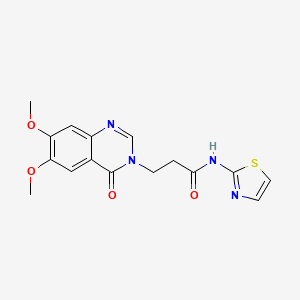
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937355.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B14937357.png)
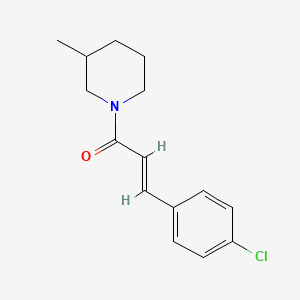
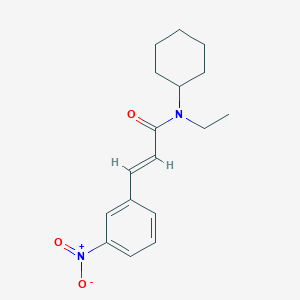
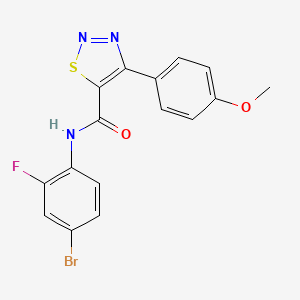
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937384.png)
![4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B14937392.png)
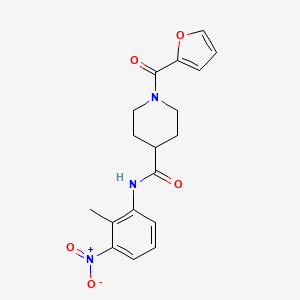

![N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B14937409.png)
